TRI-N-PROPYLTIN CHLORIDE
Description
Historical Context and Evolution of Organotin Studies
The field of organotin chemistry traces its origins to the mid-19th century. lupinepublishers.comlupinepublishers.com In 1849, Edward Frankland's work led to the isolation of diethyltin (B15495199) diiodide, and a few years later, in 1852, Carl Löwig reported the synthesis of alkyltin compounds by reacting alkyl halides with a tin-sodium alloy. lupinepublishers.comlupinepublishers.com This latter publication is widely considered the dawn of organotin chemistry. lupinepublishers.comlupinepublishers.com By 1935, the body of literature on the subject had grown to several hundred publications, with significant contributions from researchers such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.com
A major resurgence in organotin chemistry occurred with the discovery of its industrial applications. lupinepublishers.comlupinepublishers.com The work of van der Kerk and his colleagues in the Netherlands was particularly influential in demonstrating the utility of these compounds as PVC (polyvinyl chloride) stabilizers, agricultural biocides, and wood preservatives. lupinepublishers.comlupinepublishers.com The first commercially successful stabilizers included dibutyltin (B87310) dilaurate and dibutyltin maleate. lupinepublishers.comresearchgate.net The 1950s and 1960s saw a rapid expansion in the commercial use of organotins. lupinepublishers.compjoes.com This period also brought significant fundamental discoveries; for instance, in the early 1960s, it was found that the tin atom in organotin compounds could extend its coordination number beyond four, as demonstrated by the first documented five-coordinate triorganotin halide complex. lupinepublishers.comlupinepublishers.com
Classification and Significance of Trialkyltin Compounds in Scientific Inquiry
Organotin compounds are generally classified based on the number of organic (R) groups attached to the tin (Sn) atom, following the general formulas RSnX₃, R₂SnX₂, R₃SnX, and R₄Sn. who.int In compounds of industrial and scientific interest, 'R' is typically an alkyl group like butyl or propyl, or an aryl group like phenyl. who.int
Each class exhibits different properties and applications. Tetraorganotins (R₄Sn) are stable but can be metabolized or decomposed into more active triorganotin compounds. dcceew.gov.au Diorganotins (R₂SnX₂) are primarily used as PVC heat stabilizers and show little antifungal activity. who.intdcceew.gov.au Monoorganotins (RSnX₃) have limited applications but are also used in PVC stabilization. who.int
The trialkyltin compounds (R₃SnX) form a particularly significant class in scientific research. ontosight.ai These compounds, where the tin atom is bonded to three alkyl groups, are noted for their high biological activity, which has made them subjects of intense study. dcceew.gov.auontosight.ai Their effectiveness as biocides, fungicides, and antifouling agents spurred research into their mechanisms of action and environmental fate. ontosight.airesearchgate.net This distinct activity profile compared to other organotin classes is a primary driver for their continued investigation in various scientific fields. dcceew.gov.auontosight.ai
Role of Tri-n-propyltin Chloride within Contemporary Organotin Research
This compound (TPrT), a specific trialkyltin compound, serves several important functions in modern research settings. Its primary roles are not as a commercial end-product but as a specialized tool in analytical chemistry and mechanistic studies. chemicalbook.comthermofisher.com
In environmental science and analytical chemistry, this compound is frequently used as an internal standard or a surrogate compound for the analysis of other organotin pollutants in various matrices. frontiersin.orggov.bc.cagov.bc.ca For example, in methods using gas chromatography with mass spectrometry (GC/MS) to detect organotins in water or sediment, TPrT is added to samples to ensure accuracy and precision throughout the extraction and analysis process. gov.bc.cagov.bc.ca
Furthermore, this compound is utilized in toxicological and biochemical research as a model compound to investigate the effects of trialkyltins at a cellular level. Studies have examined its ability to interact with and disrupt cell membranes. researchgate.netdtic.mil Research on human erythrocytes showed that this compound was effective at inducing the formation of intramembranous aggregates, a key indicator of membrane disruption. dtic.mil In comparative studies, its activity was ranked relative to other organotins, such as the more potent tri-n-butyltin, providing valuable data for understanding structure-activity relationships within the trialkyltin class. dtic.mil
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2279-76-7 sigmaaldrich.com |
| Molecular Formula | C₉H₂₁ClSn strem.com |
| Linear Formula | (CH₃CH₂CH₂)₃SnCl sigmaaldrich.com |
| Molecular Weight | 283.43 g/mol sigmaaldrich.com |
| Appearance | Colorless liquid chemicalbook.comereztech.com |
| Melting Point | -23 °C sigmaaldrich.comereztech.com |
| Boiling Point | 123 °C at 17.3 hPa sigmaaldrich.com |
| Density | 1.294 - 1.300 g/cm³ at 20 °C sigmaaldrich.com |
| Solubility | Soluble in organic solvents; sparingly soluble in water. chemicalbook.com |
Properties
IUPAC Name |
chloro(tripropyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7.ClH.Sn/c3*1-3-2;;/h3*1,3H2,2H3;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFLIQMADUVDSP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Sn](CCC)(CCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177327 | |
| Record name | Tripropyltin chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2279-76-7 | |
| Record name | Tripropyltin chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2279-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripropyltin chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002279767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripropyltin chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tripropyltin chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPROPYLTIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IQ49G05U7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes and Reaction Pathways for Tri-n-propyltin Chloride Preparation
The synthesis of this compound can be achieved through several established routes, primarily involving the redistribution of alkyltin halides or the alkylation of tin tetrachloride.
One common method involves the catalyzed redistribution reaction between a dialkyltin dihalide and a tetraalkyltin in the presence of an onium salt catalyst. google.com This process allows for the formation of trialkyltin halides, including this compound, by carefully controlling the stoichiometry and reaction conditions. google.com The reaction can be represented by the following general equation:
R₂SnX₂ + R₄Sn → 2 R₃SnX
where R is an alkyl group (in this case, n-propyl) and X is a halide (chloride).
Another significant synthetic pathway is the reaction of a dialkyltin dichloride with a polyvalent metal, such as aluminum, iron, or tin, in a polar liquid. google.com This process can be improved by the presence of a catalytic amount of stannic chloride and a compound with the formula R₃E, where E is nitrogen or phosphorus. google.com This method is applicable to the preparation of various trialkyltin chlorides, including this compound. google.com
Furthermore, the direct alkylation of tin tetrachloride (SnCl₄) with a suitable propylating agent, such as a Grignard reagent (n-propylmagnesium bromide) or an organoaluminum compound, is a fundamental approach to introduce propyl groups onto the tin atom. The stoichiometry of the Grignard reagent must be carefully controlled to favor the formation of the tri-substituted product.
Mechanistic Investigations of this compound Formation Reactions
The formation of this compound via redistribution reactions is believed to proceed through a series of equilibria involving the exchange of alkyl groups and halides between tin centers. The onium salt catalyst plays a crucial role in facilitating this exchange by forming intermediate complexes that lower the activation energy of the process. google.com The mechanism likely involves the formation of anionic tin complexes that are more susceptible to alkyl/halide exchange.
In the case of synthesis from dialkyltin dichlorides and a polyvalent metal, the reaction mechanism involves the reduction of the dialkyltin dichloride by the metal. google.com The resulting species can then react further to yield the trialkyltin chloride. The presence of a stannic chloride and a Lewis base catalyst system enhances the reaction rate and yield by promoting the necessary redistribution steps. google.com
Derivatization Strategies and Synthesis of Novel Organotin Complexes via this compound Intermediates
This compound is a valuable precursor for the synthesis of a wide array of other organotin compounds due to the reactivity of the tin-chlorine bond. solubilityofthings.com The chloride can be readily displaced by various nucleophiles, allowing for the introduction of different functional groups.
For instance, this compound can be derivatized to form compounds with Sn-O, Sn-S, and Sn-N bonds. researchgate.net Reaction with alkoxides or carboxylates yields the corresponding tri-n-propyltin alkoxides or carboxylates. Similarly, reaction with thiols or their salts leads to the formation of tri-n-propyltin thiolates. These derivatization reactions significantly expand the chemical space of organotin compounds accessible from this compound.
A notable application of this derivatization is the synthesis of organotin-oxometalate polymers. acs.org In a typical procedure, this compound is reacted with a sodium salt of a molybdate (B1676688) or tungstate (B81510) in an aqueous solution. acs.org This results in the precipitation of a coordination polymer where [R₃Sn]⁺ units are linked by tetrahedral [MO₄]²⁻ subunits. acs.org
| Reactant 1 | Reactant 2 | Product | Application of Product |
| This compound | Sodium molybdate | (nPr₃Sn)₂MoO₄ | Catalyst for dimethyl carbonate synthesis |
| This compound | Sodium tungstate | (nPr₃Sn)₂WO₄ | Catalyst for dimethyl carbonate synthesis |
This table illustrates the synthesis of organotin-oxometalate polymers from this compound.
Furthermore, this compound can be used to synthesize complexes with bioligands, such as amino acids and peptides. researchgate.net Potentiometric studies have shown that tri-n-propyltin(IV) can form 1:1 and 1:2 complexes with amino acids and 1:1 complexes with peptides in solution. researchgate.net
Catalytic Applications of this compound in Organic Transformations
Organotin compounds, including this compound, can function as catalysts in various organic reactions. solubilityofthings.comamericanelements.com Their utility often stems from their ability to act as Lewis acids or to participate in transmetalation steps within catalytic cycles. uobabylon.edu.iq
Cross-coupling Reactions Facilitated by this compound
While this compound itself is not typically the direct organometallic nucleophile in Stille cross-coupling reactions, it serves as a crucial precursor for the synthesis of the active organostannane reagents. thermofisher.com The Stille reaction is a powerful carbon-carbon bond-forming reaction that couples an organostannane with an organic halide or triflate, catalyzed by a palladium complex. uobabylon.edu.iq
The general scheme for a Stille coupling reaction is:
R¹-Sn(R²)₃ + R³-X → R¹-R³ + X-Sn(R²)₃ (in the presence of a Pd catalyst)
This compound can be converted into the necessary tetraorganostannane (R¹-Sn(n-Pr)₃) by reaction with an appropriate organolithium or Grignard reagent (R¹Li or R¹MgX). This in-situ or prior preparation of the active stannane (B1208499) is a key step. The role of the tri-n-propyltin moiety is to act as a "dummy" ligand that is not transferred in the cross-coupling reaction, with the R¹ group being the one that participates in the catalytic cycle.
The mechanism of the Stille coupling involves a catalytic cycle with three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.
Although less common, organotin halides can sometimes participate directly or be involved in catalyst activation in certain cross-coupling protocols. solubilityofthings.com The specific role and efficacy of this compound can depend on the reaction conditions and the other components of the catalytic system. acs.org
Molecular Structure, Bonding, and Spectroscopic Characterization Techniques
Advanced Spectroscopic Probes for Structural Elucidation of Tri-n-propyltin Chloride
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of organotin compounds like this compound in solution. researchgate.net Key nuclei for analysis include ¹H, ¹³C, and ¹¹⁹Sn.
¹H and ¹³C NMR: The proton and carbon NMR spectra provide information about the propyl groups attached to the tin atom. The chemical shifts and coupling constants in these spectra help to confirm the connectivity of the atoms within the propyl chains. researchgate.net The accuracy of isotopic analysis from ¹³C NMR spectra is highly dependent on the signal-to-noise ratio. researchgate.net
¹¹⁹Sn NMR: The chemical shift of the ¹¹⁹Sn nucleus is particularly sensitive to the coordination number and the nature of the substituents at the tin center. For tetra-coordinate organotin compounds, the ¹¹⁹Sn chemical shift can provide valuable information about the electronic environment of the tin atom. researchgate.net In hypercoordinated organotin compounds, where the tin atom is bonded to more than four groups, the ¹¹⁹Sn NMR chemical shifts are significantly different from their tetracoordinate counterparts. mdpi.comresearchgate.net For instance, five-coordinate tin dihydrides typically show ¹¹⁹Sn chemical shifts between -200 and -220 ppm. mdpi.com
A certificate of analysis for a commercial sample of this compound confirms that the structure conforms to expectations based on NMR and ¹¹⁹Sn NMR data. lgcstandards.com
Interactive Data Table: Representative NMR Data for Organotin Compounds
| Compound Type | Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |
| Tetraorganotins | ¹¹⁹Sn | Varies with substituents | Electronic environment of Sn |
| Hypercoordinated Tins | ¹¹⁹Sn | -200 to -220 (for dihydrides) | Coordination number > 4 |
| Alkyl Tins | ¹H, ¹³C | Standard alkyl regions | Structure of organic groups |
Note: Specific chemical shifts for this compound can vary based on solvent and other experimental conditions.
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation patterns of organotin compounds.
Electron Ionization (EI): Conventional electron ionization (EI) at 70 eV often leads to extensive fragmentation of organotin compounds, which can make it difficult to identify the molecular ion. chromatographyonline.com However, this fragmentation can also provide valuable structural information. upce.czlibretexts.org For instance, the mass spectrum of this compound would be expected to show peaks corresponding to the loss of propyl groups and the chlorine atom. Softer ionization techniques, such as using a lower ionization energy (e.g., 14 eV), can simplify the spectra and enhance the intensity of the molecular ion and larger fragment ions, which are useful for structure determination. chromatographyonline.com
Electrospray Ionization (ESI): ESI is a softer ionization technique that is particularly useful for analyzing more complex or ionic organotin compounds. upce.cznih.gov It often provides information about the molecular weight from the first-order mass spectra, with further structural details obtainable from tandem mass spectrometry (MSn) analyses. upce.cz
Direct Analysis in Real Time (DART): In a study using DART-MS, a solution of this compound in toluene (B28343) yielded the tripropyltin (B15187550) ion ([(C₃H₇)₃Sn]⁺) with an m/z of 249 as the base peak in a helium plasma. canada.ca Other observed high-intensity peaks included a hydrated ion at m/z 267. canada.ca
Interactive Data Table: Key Mass Spectrometry Fragments for Tri-n-propyltin Species
| Ion | m/z (mass-to-charge ratio) | Ionization Method |
| [(C₃H₇)₃Sn]⁺ | 249 | DART (He plasma) |
| [M + H₂O]⁺ | 267 | DART (He plasma) |
Note: The isotopic pattern of tin, with its multiple stable isotopes, is a characteristic feature in the mass spectra of organotin compounds and helps in identifying tin-containing fragments. nih.gov
Mössbauer spectroscopy, specifically using the ¹¹⁹Sn isotope, is a highly effective method for probing the chemical environment of tin atoms in the solid state. rsc.orgacs.org This technique provides information on the oxidation state, coordination number, and symmetry of the tin center through parameters like the isomer shift (IS) and quadrupole splitting (QS). rsc.orgsrce.hr
Isomer Shift (IS): The isomer shift is sensitive to the s-electron density at the tin nucleus and can be used to determine the oxidation state of tin (Sn(II) vs. Sn(IV)). rsc.org For Sn(IV) compounds, the isomer shift is influenced by the electronegativity of the substituents and the coordination number. rsc.org
Quadrupole Splitting (QS): The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field at the tin nucleus. The magnitude of the QS provides information about the geometry of the tin coordination sphere. For example, a significant quadrupole splitting in a triorganotin halide like this compound is indicative of a distorted geometry from a perfect tetrahedral arrangement, often suggesting a higher coordination number through intermolecular interactions in the solid state. scispace.com Studies on similar triorganotin compounds have shown that they can exist as polymeric structures with five-coordinate tin atoms. shu.ac.uk
Research on various organotin(IV) compounds has demonstrated the utility of Mössbauer spectroscopy in distinguishing between different coordination geometries, such as tetrahedral and trigonal bipyramidal. researchgate.netnih.gov
Interactive Data Table: Representative ¹¹⁹Sn Mössbauer Parameters for Organotin(IV) Compounds
| Compound Class | Typical Isomer Shift (IS) (mm/s, relative to CaSnO₃) | Typical Quadrupole Splitting (QS) (mm/s) | Inferred Geometry |
| Diorganotin(IV) Derivatives | 1.14 ± 0.01 | 3.24 - 3.55 | Distorted trigonal bipyramidal |
| Triorganotin(IV) Derivatives | 1.40 | 3.30 - 3.35 | Distorted trigonal bipyramidal |
| Diphenyltin(IV) Derivatives | 0.61 | 1.83 | Distorted trigonal bipyramidal |
| Triphenyltin(IV) Derivatives | 0.95 | 2.52 | Distorted trigonal bipyramidal |
Data adapted from a study on organotin(IV) derivatives of 5'-guanosine monophosphate. nih.gov
Mass Spectrometry for this compound Characterization
Computational Chemistry Approaches for Electronic Structure and Reactivity Predictions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, bonding, and reactivity of organotin compounds. rsc.orgrsc.org
Geometric and Electronic Structure: DFT calculations can be used to predict the molecular geometry of this compound, including bond lengths and angles. mdpi.com These calculations can also provide insights into the nature of the tin-carbon and tin-chlorine bonds. Studies on related organotin halides have used DFT to investigate the stability of different isomers and to understand the nature of the Sn-ligand interactions. researchgate.net
Reactivity Prediction: Computational methods can be employed to model reaction mechanisms and predict the reactivity of organotin compounds. For example, DFT calculations have been used to investigate the mechanism of hydrosilylation reactions catalyzed by organotin(IV) compounds. rsc.org Quantum chemical methods have also been used to determine properties like the maximum electric potential of organotin ions, which can be related to their biological activity. nih.govgrafiati.com
Spectroscopic Parameter Prediction: DFT calculations can also be used to predict spectroscopic parameters, such as NMR chemical shifts. researchgate.net However, the accuracy of these predictions can be method-dependent. For instance, one study found that a hybrid method was not effective in accurately reproducing the ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts in certain organotin chlorides. researchgate.net
The combination of experimental spectroscopic data with computational predictions provides a powerful and comprehensive approach to characterizing the molecular and electronic properties of this compound.
Coordination Chemistry and Ligand Interactions
Investigation of Ligand Exchange Reactions Involving Tri-n-propyltin Chloride
Ligand exchange reactions are fundamental to the coordination chemistry of this compound. In solution, the chloride ion can be substituted by other ligands, a process that dictates the formation of various complexes. The initial step in an aqueous environment is often the hydrolysis of the Sn-Cl bond, leading to the formation of aqua- or hydroxo-complexes. These solvent-ligated species are then the primary reactants in subsequent ligand exchange reactions.
The formation of complexes with biological molecules, such as amino acids or DNA constituents, is a practical demonstration of ligand exchange. cu.edu.eg In these reactions, the incoming biological ligand displaces the weakly bound water or hydroxide (B78521) ligands from the coordination sphere of the tri-n-propyltin(IV) cation. cu.edu.eg The process is reversible, and the position of the equilibrium is dependent on factors like pH, the concentration of the reactants, and the relative stability of the resulting complex. libretexts.org For instance, the interaction with amino acids involves the substitution of a solvent molecule to form a new complex. cu.edu.eg
Complex Formation with Biological Ligands
The interaction of tri-n-propyltin(IV) with bioligands is crucial for understanding its mode of action in biological systems. These studies are often conducted using potentiometric techniques to determine the stoichiometry and stability of the complexes formed. cu.edu.egresearchgate.net
Tri-n-propyltin(IV) has been shown to form stable complexes with a range of amino acids and peptides in a 50% v/v dioxane/water mixture. cu.edu.eg Studies have investigated its interactions with ligands such as glycine, alanine, valine, leucine, proline, serine, threonine, and methionine. cu.edu.eg With amino acids, TPT typically forms 1:1 and 1:2 (metal:ligand) complexes. cu.edu.egresearchgate.net
The binding mode is generally through the amino and carboxylate groups. For amino acids like serine and threonine, which contain a side-chain hydroxyl group, the stability constants are similar to that of glycine, suggesting the -OH group does not participate in coordination. cu.edu.eg Similarly, the thioether group in methionine does not appear to be involved in binding to TPT, with the amino acid coordinating as a substituted glycine. cu.edu.egresearchgate.net
Peptides, such as glycylglycine, glycylalanine, and glycylleucine, form 1:1 complexes with TPT. cu.edu.eg In addition to the standard 1:1 complex, deprotonated amide species can also be formed. cu.edu.egresearchgate.net
The complexation of tri-n-propyltin(IV) with components of nucleic acids has also been explored. Investigations have been carried out with ligands including inosine, inosine-5´-monophosphate, adenine, adenosine-5´-monophosphate, uridine, and thymine. cu.edu.eg Similar to its interactions with amino acids, TPT forms 1:1 and 1:2 complexes with these DNA constituents. cu.edu.egresearchgate.netresearchgate.net The formation of these complexes is significant as it indicates potential interaction sites within cellular genetic material.
Interactions with Amino Acids and Peptides
Hydrolysis Equilibria and Solution Speciation Studies of Tri-n-propyltin(IV)
Understanding the hydrolysis of the tri-n-propyltin(IV) cation is essential because the resulting hydroxo species are the predominant forms in most aqueous solutions and are the precursors to complex formation. cu.edu.eg
In aqueous or semi-aqueous solutions, tri-n-propyltin(IV) undergoes hydrolysis to form several species. Potentiometric studies in a 50% v/v dioxane/water mixture have identified the formation of [(C₃H₇)₃SnOH], [(C₃H₇)₃Sn(OH)₂]⁻, and a dimeric species, [((C₃H₇)₃Sn)₂OH]⁺. cu.edu.egresearchgate.net The equilibrium constants for these hydrolysis reactions have been calculated using computer programs like MINIQUAD-75. cu.edu.eg The effect of temperature on these hydrolysis constants has also been investigated. cu.edu.eg
Table 1: Hydrolysis Constants of Tri-n-propyltin(IV) (TPT) in 50% v/v Dioxane/Water Mixture at 0.1 M Ionic Strength cu.edu.eg
p and q represent the stoichiometric coefficients for TPT and H⁺, respectively. Standard deviations are given in parentheses.
For tri-n-propyltin(IV), stepwise formation constants for its complexes with various biological ligands have been determined. cu.edu.eg These constants provide a quantitative measure of the stability of the different complex species in solution. dalalinstitute.comresearchgate.net For example, the formation constants for TPT complexes with several amino acids were calculated at 25°C in a 50% v/v dioxane/water mixture. cu.edu.eg
Table 2: Formation Constants of Tri-n-propyltin(IV) (TPT) Complexes with Amino Acids cu.edu.eg
p, q, and r are the stoichiometric coefficients corresponding to TPT, the ligand (L), and H⁺, respectively. Standard deviations are given in parentheses.
Table of Mentioned Compounds
| Compound Name | Abbreviation/Formula |
|---|---|
| This compound | (C₃H₇)₃SnCl |
| Tri-n-propyltin(IV) | TPT / (C₃H₇)₃Sn⁺ |
| Glycine | |
| Alanine | |
| Valine | |
| Leucine | |
| Proline | |
| Serine | |
| Threonine | |
| Methionine | |
| Lysine | |
| Ornithine | |
| Glycylglycine | |
| Glycylalanine | |
| Glycylleucine | |
| Inosine | |
| Inosine-5'-monophosphate | |
| Adenine | |
| Adenosine-5'-monophosphate | |
| Uridine | |
| Thymine | |
| Dioxane | |
| Sodium Hydroxide | NaOH |
| Nitric Acid | HNO₃ |
pH-Dependent Distribution Diagrams of Complex Species
The behavior and bioavailability of the Tri-n-propyltin(IV) cation, derived from this compound in solution, are profoundly influenced by the pH of the medium. The pH dictates the hydrolysis of the cation and its subsequent interaction with various ligands. Understanding the distribution of different chemical species as a function of pH is crucial for predicting its environmental and biological interactions. This distribution is visually and quantitatively represented by pH-dependent distribution diagrams, also known as speciation diagrams.
In aqueous or semi-aqueous solutions, the Tri-n-propyltin(IV) (TPT) cation undergoes hydrolysis, forming several distinct species. cu.edu.egnih.govresearchgate.net A study conducted in a 50% v/v dioxane/water mixture identified the primary hydrolysis products as [(C₃H₇)₃SnOH], [((C₃H₇)₃Sn)₂OH]⁺, and [(C₃H₇)₃Sn(OH)₂]⁻. cu.edu.egnih.gov The formation and stability of these hydrolyzed species are governed by specific equilibrium constants.
The investigation into the acid-base equilibria of Tri-n-propyltin(IV) species yielded hydrolysis constants calculated using the MINIQUAD-75 program at 25°C and an ionic strength of 0.1 M. cu.edu.egnih.gov
Table 1: Hydrolysis Constants of Tri-n-propyltin(IV) (TPT) at 25°C
| Equilibrium | Stoichiometric Coefficients (p,q,r) | Log β |
|---|---|---|
| p TPT + q H ⇌ (TPT)p(H)q | 1 0 -1 | -6.31 (±0.03) |
| 1 0 -2 | -15.93 (±0.04) | |
| 2 0 -1 | -7.38 (±0.04) |
Source: Data derived from a potentiometric study on Tri-n-propyltin(IV) complexes. cu.edu.eg
Based on these constants, a speciation diagram for the hydrolysis of TPT can be constructed. This diagram reveals the percentage of each species present at a given pH. The free TPT ion, represented as (100), predominates in acidic conditions. As the pH increases, it undergoes hydrolysis. The dimeric species, [((C₃H₇)₃Sn)₂OH]⁺ (20-1), reaches its maximum concentration of approximately 24% at a pH of 6.9. cu.edu.eg The main species under physiological conditions is the hydroxo complex, [(C₃H₇)₃SnOH] (10-1), which attains its peak concentration of 77% at a pH of 8.1. cu.edu.eg
Table 2: pH-Dependent Distribution of TPT Hydrolysis Species
| Species | Formula | Condition for Max. Concentration | Max. Concentration (%) |
|---|---|---|---|
| Free TPT (100) | [(C₃H₇)₃Sn]⁺ | Acidic pH | Dominant at low pH |
| Dimeric Species (20-1) | [((C₃H₇)₃Sn)₂OH]⁺ | pH ≈ 6.9 | 24% |
| Hydroxo Complex (10-1) | [(C₃H₇)₃SnOH] | pH ≈ 8.1 | 77% |
Source: Data points extracted from speciation diagram analysis. cu.edu.eg
The presence of competing bioligands, such as amino acids, significantly alters the speciation of Tri-n-propyltin(IV). For instance, in a system containing TPT and glycine, various complex species are formed across the pH spectrum. cu.edu.eg The interaction with amino acids can lead to the formation of 1:1 and 1:2 (TPT:ligand) complexes. cu.edu.egnih.govresearchgate.net The distribution diagram for the TPT-glycine system shows that the free TPT ion is the major species below pH 3. As the pH rises, the protonated complex (111) begins to form, followed by the normal 1:1 complex (110), which becomes the predominant species in the pH range of 5.5 to 8.5. cu.edu.eg Above pH 8.5, the 1:2 complex (120) starts to form. cu.edu.eg
Table 3: Predominant Species in the TPT-Glycine System as a Function of pH
| pH Range | Predominant Species | Formula Notation |
|---|---|---|
| < 3 | Free TPT ion | (100) |
| ~3 - 5.5 | Protonated 1:1 Complex | (111) |
| 5.5 - 8.5 | Normal 1:1 Complex | (110) |
| > 8.5 | 1:2 Complex | (120) |
Source: Description based on the TPT-glycine distribution diagram. cu.edu.eg
These pH-dependent distribution diagrams are essential tools, demonstrating that the specific chemical form of this compound in solution is not static but exists in a dynamic equilibrium that is highly sensitive to pH and the presence of coordinating ligands. cu.edu.egnih.gov
Mechanistic Toxicology and Biological Response Pathways
Cellular and Subcellular Toxicological Mechanisms
The toxicity of tri-n-propyltin chloride is rooted in its interference with critical cellular machinery. As a member of the triorganotin compounds, its effects are particularly pronounced in the mitochondria and on cellular membranes, leading to a cascade of events that can culminate in cell death.
This compound is recognized as a potent inhibitor of cellular energy metabolism, with the mitochondrion being its principal target. ucl.ac.uk The compound disrupts the process of ATP production, which is essential for cellular functions. This inhibition of mitochondrial ATP production is a hallmark of triorganotin toxicity. ucl.ac.uk The disruption of cellular energetics is a critical early event in its toxic mechanism. While severe depression of ATP levels is a known consequence, some cellular processes, like apoptosis in thymocytes exposed to related compounds, can proceed even when cellular energy function is not fully conserved. ucl.ac.uk
The inhibition of ATP synthesis by this compound is directly linked to its profound effects on oxidative phosphorylation. Triorganotins, as a class, interfere with these pathways in several ways: by directly inhibiting the ATP synthase complex, by uncoupling electron transport from ATP synthesis, and by disrupting the transport of substrates across the mitochondrial membrane. ucl.ac.uk This multi-faceted attack on oxidative phosphorylation leads to a significant reduction in ADP phosphorylation, starving the cell of its primary energy currency. ucl.ac.uk Studies on isolated rat thymocytes have demonstrated that the inhibition of oxidative phosphorylation is a key mechanism for organotins like TPTC. ucl.ac.uk
This compound can also alter cellular signaling pathways. Studies on isolated rat thymocytes have investigated the effects of organotins on the production of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in numerous cellular processes. ucl.ac.uk Analysis of related mitotoxic tri-organotins has shown that they can disrupt transcriptional pathways mediated by cAMP. researchgate.net
This compound interacts with cell membranes, particularly those of erythrocytes, leading to significant morphological changes. ucl.ac.ukresearchgate.net This interaction is a key aspect of its hematological toxicity.
A notable effect of this compound is its ability to induce hemolysis, the lysis of red blood cells. researchgate.net The hemolytic activity of trialkyltins, including TPTC, has been shown to increase with their hydrophobicity. researchgate.netresearchgate.net This suggests that the compound's ability to partition into the lipid bilayer of the erythrocyte membrane is a critical factor in its lytic mechanism. The detailed molecular process of membrane lysis induced by related compounds is thought to be linked to cellular ATP depletion and potential lipid peroxidation. researchgate.net
Interactive Data Tables
Table 1: Comparative Hemolytic Activity of Trialkyltin Compounds
This table shows the relative hemolytic activity of different trialkyltin chlorides, highlighting the influence of alkyl chain length and hydrophobicity.
| Compound | Chemical Formula | Relative Hemolytic Activity |
| Triethyltin (B1234975) chloride | (C₂H₅)₃SnCl | Lower |
| This compound | (C₃H₇)₃SnCl | Intermediate |
| Tributyltin chloride | (C₄H₉)₃SnCl | Higher |
| Data derived from studies on pig erythrocytes. The hemolytic activity increases with the length of the alkyl chain. researchgate.netresearchgate.net |
Table 2: Primary Toxicological Targets of this compound
This table summarizes the main cellular and molecular targets affected by this compound.
| Target System/Process | Specific Effect | Reference |
| Cellular Energy Metabolism | Potent inhibitor; targets mitochondria. | ucl.ac.uk |
| ATP Synthesis | Antagonist of mitochondrial ATP production. | ucl.ac.uk |
| Oxidative Phosphorylation | Uncoupling and inhibition of electron transport. | ucl.ac.uk |
| Macromolecular Synthesis | Inhibition of DNA and protein synthesis. | ucl.ac.ukgatech.edu |
| Immune System | Causes thymus atrophy and lymphocyte depletion. | researchgate.netresearchgate.netresearchgate.net |
| Erythrocyte Membranes | Induces hemolysis and membrane lysis. | researchgate.netresearchgate.net |
Erythrocyte Membrane Interactions and Morphology Changes
Erythrocyte Shape Transformation Mechanisms
This compound is a potent agent in inducing morphological changes in human red blood cells (erythrocytes). Research demonstrates that organotin compounds, including tri-n-propyltin, cause a distinct transformation of the erythrocyte shape from the normal biconcave discocyte to an echinocyte. researchgate.netnih.gov This process, known as echinocytosis, is characterized by the formation of numerous small, spiky projections on the cell surface. This transformation is a key indicator of membrane-level interaction.
The mechanism is believed to be rooted in the high hydrophobicity and lipid-partitioning properties of organotin compounds. researchgate.net By intercalating into the lipid bilayer of the cell membrane, these compounds disrupt the membrane's structural integrity and equilibrium, leading to the observed shape changes. All tested organotin compounds in one study induced the transformation to echinocytes, highlighting this as a common mechanistic pathway for this class of chemicals. researchgate.netnih.gov
Formation of Intramembranous Aggregates
Studies established a clear order of effectiveness for the induction of these aggregates among different organotin compounds, based on the lowest concentration at which they were observed. The relative potency is as follows: tri-n-butyltin > tri-n-propyltin > tetra-n-butyltin > tri-n-ethyltin bromide. researchgate.netnih.gov This demonstrates that tri-n-propyltin is a highly effective agent in causing these membrane disruptions, second only to tri-n-butyltin in this specific study. The formation of these aggregates is considered a direct consequence of the compound's interaction with membrane components. researchgate.net
| Compound | Relative Potency for Inducing Intramembranous Aggregates |
|---|---|
| Tri-n-butyltin | Most Potent |
| Tri-n-propyltin | High Potency |
| Tetra-n-butyltin | Moderate Potency |
| Tri-n-ethyltin bromide | Lower Potency |
Enzyme Inhibition Profiles and Mechanistic Elucidation
This compound is a potent inhibitor of oxidative phosphorylation, the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing chemical energy in the form of adenosine triphosphate (ATP). ereztech.com Studies on isolated rat thymocytes have shown that from a series of trialkyltin chlorides, tri-n-propyltin, along with tri-n-butyltin and tri-n-hexyltin, are particularly effective inhibitors of cellular energy metabolism. ereztech.com This inhibition is characterized by a reduction in ATP levels, an increase in glucose consumption, and a significant accumulation of lactate. ereztech.com
The mechanisms through which trialkyltin compounds interfere with mitochondrial energy production are multifaceted. They are known to inhibit ATP synthesis in isolated mitochondria through several distinct actions. ereztech.com For a series of trialkyltin compounds, the order of effectiveness in causing 50% inhibition of ATP production in isolated liver mitochondria was determined to be triethyltin > tripropyltin (B15187550) > tributyltin. chemreg.net Further research has indicated that EDTA can increase the inhibition of respiration caused by tri-n-propyltin, suggesting a role for divalent cations in the process. researchgate.net
Molecular and Genetic Level Perturbations
Differential Gene Expression Studies in Response to Exposure
Detailed studies focusing specifically on the differential gene expression profiles in response to this compound exposure are not extensively available in the reviewed scientific literature. While toxicogenomic studies have been conducted for other organotin compounds, such as triphenyltin (B1233371) chloride and bis(tri-n-butyltin)oxide, which have identified effects on genes related to stress response, apoptosis, and cell proliferation, specific data for this compound is not provided in these reports. researchgate.netfrontiersin.org
Interactions with Cellular Transporters (e.g., PDR5 Efflux Protein)
This compound has been identified as a significant substrate for the Pleiotropic Drug Resistance 5 (PDR5) protein in Saccharomyces cerevisiae. nih.gov The PDR5 protein is an ATP-binding cassette (ABC) transporter that functions as a multidrug efflux pump, conferring resistance to a wide array of chemical compounds. nih.gov
To understand the chemical basis for PDR5 specificity, a comparative study of the sensitivities of wild-type and PDR5-mutant yeast strains to a series of structurally related tri-n-alkyltin chloride inhibitors was conducted. Using a quantitative zone-of-inhibition assay, the study determined that this compound was the strongest PDR5 substrate among the five compounds tested (methyl, ethyl, propyl, butyl, and pentyl derivatives). nih.gov The ability of the PDR5 protein to mediate resistance was highest for the propyl compound and declined for both shorter and longer alkyl chains. This indicates that molecular size is a significant determinant for PDR5 substrate specificity with this class of compounds, while hydrophobicity is not directly correlated. nih.gov
| Tri-n-alkyltin Chloride Compound | Relative Strength as a PDR5 Substrate |
|---|---|
| Tri-n-methyltin chloride | Very Weak |
| Tri-n-ethyltin chloride | Moderate |
| This compound | Strongest |
| Tri-n-butyltin chloride | Moderate |
| Tri-n-pentyltin chloride | Very Weak |
Systemic Immunotoxicity and Lymphoid Organ Effects
This compound is recognized as a potent immunotoxic agent, with its primary impact observed on lymphoid organs. nih.govmst.dkresearchgate.nettaylorfrancis.com The compound induces a dose-related reduction in the weight of the thymus and spleen. nih.govmst.dk
Mechanisms of Thymic Atrophy and Lymphocyte Depletion
The immunotoxicity of TPTC manifests as significant atrophy of the thymus gland. nih.govresearchgate.netoup.com This reduction in thymus weight is histologically linked to a pronounced depletion of lymphocytes, particularly within the thymic cortex. nih.govresearchgate.netresearchgate.netuu.nl Studies have shown that intermediate trialkyltins like TPTC are primarily immunotoxic, a characteristic that distinguishes them from the lower trialkyltins, which are more neurotoxic. nih.gov
The underlying mechanism for this lymphocyte depletion is a subject of ongoing research. However, it is understood that triorganotin compounds can interfere with critical cellular processes. For instance, they have been shown to inhibit the energy metabolism of isolated rat thymocytes by affecting oxidative phosphorylation. uu.nl This disruption of cellular energy can lead to a cascade of events culminating in cell death and tissue atrophy. The process of thymus involution induced by compounds like TPTC is characterized by a decrease in the pool sizes of different thymocyte subpopulations and their proliferative capacity. uu.nl
Reversibility of Immunotoxicological Manifestations
An important aspect of the immunotoxicity induced by some organotins is its potential for reversal. Research on related intermediate trialkyltins has demonstrated that the effects on the thymus, including lymphocyte depletion, can be completely reversed within a couple of weeks after cessation of exposure. nih.gov While specific long-term reversibility studies on TPTC are less detailed in the provided results, the findings on its close homolog, tri-n-butyltin chloride (TBTC), suggest a similar potential for recovery. nih.gov
Comparative Neurotoxicological Assessments within Tri-n-alkyltin Homologs
While TPTC is primarily categorized as immunotoxic, it also exhibits effects on the central nervous system (CNS), though to a lesser extent than its lower alkyl homologs. nih.govresearchgate.net
Effects on Central Nervous System Function and Seizure Responsiveness
Studies comparing a series of tri-n-alkyltin compounds have revealed a clear structure-activity relationship in their neurotoxic effects. tandfonline.com In mouse models, TPTC has been shown to decrease the severity of maximal electroshock seizures (MES), indicating an alteration in CNS function. tandfonline.com However, its potency in this regard is lower than that of trimethyltin (B158744) (TMT) and triethyltin (TET). tandfonline.com These compounds exhibit a dose-dependent decrease in MES severity, with the order of decreasing ability being TMT > TET > TPT > TBT (tri-n-butyltin). tandfonline.com This suggests that the shorter the alkyl chain, the more potent the neurotoxic effect in this specific assay. tandfonline.com The neurotoxic effects of the lower homologs, TMT and TET, are characterized by neuronal degradation and cerebral edema, respectively, which are not the primary effects observed with TPTC. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies in Biological Systems
The biological activity of tri-n-alkyltin compounds is intrinsically linked to their chemical structure, particularly the length of the alkyl chains attached to the tin atom. researchgate.netgardp.orgoncodesign-services.comscribd.com
Correlation between Alkyl Chain Length and Biological Potency
A distinct correlation exists between the alkyl chain length of tri-n-alkyltin compounds and their primary toxicological effects. nih.govresearchgate.net
Lower Homologs (Trimethyltin and Triethyltin): These compounds are predominantly neurotoxic. nih.govmst.dkresearchgate.netresearchgate.net
Intermediate Homologs (Tri-n-propyltin and Tri-n-butyltin): These are primarily immunotoxic, with their main effect being thymus atrophy. nih.govmst.dkresearchgate.nettaylorfrancis.comresearchgate.net
Higher Homologs (Tri-n-hexyltin and Tri-n-octyltin): These compounds are significantly less toxic or non-toxic. nih.govresearchgate.net
This structure-activity relationship highlights a "sweet spot" for immunotoxicity with the propyl and butyl chains. The toxicity generally decreases as the alkyl chain length increases beyond butyl. researchgate.net For instance, tri-n-hexyltin chloride shows only slight thymus atrophy at high doses, and tri-n-octyltin chloride is largely ineffective. nih.gov
Below is a data table summarizing the primary toxicological effects of various tri-n-alkyltin chlorides based on their alkyl chain length.
| Compound Name | Alkyl Chain | Primary Toxicological Effect |
| Trimethyltin chloride | Methyl | Neurotoxic nih.govmst.dkresearchgate.net |
| Triethyltin chloride | Ethyl | Neurotoxic nih.govmst.dkresearchgate.net |
| This compound | Propyl | Immunotoxic nih.govmst.dkresearchgate.nettaylorfrancis.com |
| Tri-n-butyltin chloride | Butyl | Immunotoxic nih.govmst.dkresearchgate.net |
| Tri-n-hexyltin chloride | Hexyl | Slightly toxic nih.govresearchgate.net |
| Tri-n-octyltin chloride | Octyl | Non-toxic nih.govresearchgate.net |
This clear demarcation of toxicity based on alkyl chain length is a fundamental aspect of the toxicology of tri-n-alkyltin compounds and underscores the specific immunotoxic profile of this compound.
Influence of Anionic Counterparts on Biological Activity
The biological activity of organotin compounds, including this compound, is overwhelmingly determined by the number and nature of the organic groups covalently bonded to the tin atom. pjoes.comtandfonline.comresearchgate.net In triorganotins (R3SnX), the toxicity is primarily attributed to the tri-n-propyltin cation, [(n-C3H7)3Sn]+, while the anionic counterpart (X), such as chloride (Cl-), is generally considered to play a secondary role. pjoes.comtandfonline.comresearchgate.netnih.gov
Research across a range of organotin compounds indicates that the Sn-X bond is often labile in aqueous or biological environments. gelest.com This leads to the dissociation of the anion, leaving the triorganotin cation as the principal bioactive species. Consequently, variation of the anionic group generally has a minimal effect on the intrinsic biological activity and toxicological profile of the compound. uu.nlresearchgate.net For instance, the primary immunotoxic and neurotoxic effects are linked to the alkyltin moiety itself, not the associated anion.
While the anion's role is secondary, it is not always entirely without influence. It can affect the compound's physical properties, such as solubility and partitioning behavior, which may in turn modulate its bioavailability and transport to target sites. researchgate.net However, the fundamental mechanism of toxicity remains a function of the cation.
The following table presents data on the biological effects of different tri-n-propyltin salts. While the experimental endpoints differ, they both illustrate the high biological activity of the tri-n-propyltin moiety, regardless of the specific anion attached.
Table 1: Comparative Biological Effects of Tri-n-propyltin Salts
| Compound Name | Species | Endpoint | Result |
|---|---|---|---|
| This compound | Rat | Thymus Weight Reduction (2-week study) | 53% of control at 150 ppm in diet nih.gov |
| Tri-n-propyltin acetate (B1210297) | Rat | Acute Oral LD50 | 118 mg/kg uu.nl |
This data underscores the potent biological activity conferred by the three propyl groups attached to the tin atom. The primary mechanism of toxicity for tri-n-propyltin compounds involves interactions with mitochondrial functions, specifically inhibiting ATP synthesis. uu.nl This fundamental action is a characteristic of the tri-n-propyltin cation and is not significantly altered by the change from a chloride to an acetate anion. Therefore, atrophy of the thymus is considered a predominant effect of intermediate trialkyltins like tri-n-propyltin. nih.gov
Environmental Research and Biogeochemical Cycling
Environmental Occurrence, Distribution, and Regulatory Frameworks
While less ubiquitous than its more notorious counterpart, tributyltin (TBT), Tri-n-propyltin chloride has been detected in various environmental compartments. Its occurrence is often linked to its use as a chemical intermediate and its presence as an impurity or degradation product of other organotin compounds. frontiersin.org Concentrations in aquatic environments are generally low, often in the nanogram per liter range in water and micrograms per kilogram in sediments. inchem.orglgcstandards.com For instance, studies in the Yangtze River Estuary have detected various organotin compounds, with concentrations fluctuating based on factors like rainfall and tidal currents. inchem.org
The distribution of TPTCl in the environment is influenced by its moderate hydrophobicity, indicated by a log Kow (octanol-water partition coefficient) of 1.72. cpachem.com This property suggests a tendency to adsorb to particulate matter and accumulate in sediments, which can act as long-term reservoirs for these compounds. lgcstandards.com
Regulatory oversight for this compound exists within broader frameworks for organotin compounds. In the European Union, it is listed as a substance with harmonized classification and labeling, identified as toxic if swallowed, in contact with skin, or if inhaled, and very toxic to aquatic life with long-lasting effects. cpachem.comfishersci.com It is also subject to transport regulations as a hazardous material. cpachem.comnih.gov In the United States, while not having specific federal ambient water quality criteria, its handling and disposal are governed by general hazardous waste regulations. nih.gov Some states may have their own specific reporting requirements. nih.gov The Danish Environmental Protection Agency has included this compound on its List of Undesirable Substances, signaling an intent to phase it out and find safer alternatives. sfei.org
Table 1: Regulatory and Advisory Information for this compound
| Jurisdiction/Organization | Regulation/Listing | Classification/Note |
|---|---|---|
| European Union | CLP Regulation (EC) No 1272/2008 | Acute Tox. 3 (Oral, Dermal, Inhalation), Aquatic Acute 1, Aquatic Chronic 1. cpachem.comfishersci.com |
| United Nations | Transport of Dangerous Goods | UN 2788, Class 6.1, Packing Group II or III. cpachem.comnih.gov |
| Denmark | List of Undesirable Substances | Identified for phase-out. sfei.org |
| Austria, Belgium, Bulgaria, Croatia | Occupational Exposure Limits | TWA: 0.1 mg/m³. cpachem.com |
Elucidation of Degradation Pathways and Transformation Products
The persistence of this compound in the environment is dictated by its susceptibility to various degradation processes.
Abiotic degradation of organotin compounds like TPTCl primarily occurs through photodegradation and, to a lesser extent, hydrolysis.
Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight is a significant pathway for the breakdown of tri-substituted organotins. This process involves the sequential cleavage of the tin-carbon bonds (de-alkylation or de-propylation in this case). The degradation proceeds from tri-n-propyltin to di-n-propyltin (DPT) and subsequently to mono-n-propyltin (MPT) species, and ultimately to inorganic tin. The presence of photosensitizing substances in natural waters, such as dissolved organic matter, can influence the rate of photodegradation.
Hydrolysis: this compound can undergo hydrolysis in aqueous environments. In this reaction, the chloride ion is replaced by a hydroxyl group, forming tri-n-propyltin hydroxide (B78521). mdpi.com This species exists in equilibrium with the protonated form, [(C3H7)3Sn(OH2)]+. dtic.mil The rate and extent of hydrolysis are dependent on the pH of the water. mdpi.comdtic.mil Further cleavage of the tin-propyl bonds via hydrolysis is generally a much slower process compared to photodegradation. pjoes.com
Microorganisms play a role in the degradation of organotin compounds. The primary mechanism is a stepwise oxidative debutylation or, in this case, depropylation, which mirrors the abiotic photodegradation pathway.
Bacteria, in particular, have been shown to mediate this process. For example, bacteria from the Pseudomonas genus have demonstrated the ability to degrade organotins. u-tokyo.ac.jp The initial step involves the microbial cleavage of a propyl group from the TPT molecule to form di-n-propyltin (DPT). This is followed by the slower degradation of DPT to mono-n-propyltin (MPT) and finally to inorganic tin. The rate of biodegradation can be influenced by environmental factors such as temperature, oxygen availability, and the presence of other organic matter. inchem.org Studies on the closely related tributyltin have shown that both aerobic and anaerobic bacteria can contribute to its degradation, although the relative importance of each pathway can vary.
Research has also indicated that the uptake of TPT by microorganisms like Escherichia coli is a rapid process, likely involving interaction with phospholipids (B1166683) in the cell membrane, which is the initial step before any intracellular degradation can occur. nih.gov
Abiotic Degradation Mechanisms
Bioaccumulation and Biomagnification Potential in Aquatic and Terrestrial Ecosystems (Comparative Organotin Studies)
This compound, like other organotins, is lipophilic and has the potential to accumulate in living organisms from the surrounding environment, a process known as bioaccumulation. This can occur through direct uptake from water (bioconcentration) or through the consumption of contaminated food (biomagnification).
Comparative studies often use tributyltin (TBT) and triphenyltin (B1233371) (TPT) as benchmarks. Research on marine food webs has suggested that while TBT may not significantly biomagnify, TPT shows a tendency to accumulate to higher concentrations in organisms at higher trophic levels. gov.bc.cagov.bc.ca Although specific biomagnification data for this compound is scarce, its physicochemical properties suggest a potential for bioaccumulation. For instance, studies with the snail Biomphalaria glabrata showed that tri-n-propyltin oxide had a similar toxicity profile to tri-n-butyltin acetate (B1210297), indicating comparable biological activity and likely uptake. u-tokyo.ac.jp
The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the water, is a key metric. While specific BCF values for this compound are not widely reported, data for other trialkyltins provide context. For example, trimethyltin (B158744) chloride has shown BCFs of 75 in Artemia franciscana at a water concentration of 10 mg/L of tin. cpachem.com It is generally observed that trialkyltin compounds are more toxic than their dialkyltin counterparts, a difference not always matched by a similarly large difference in bioaccumulation. cpachem.com
Table 2: Comparative Ecotoxicity and Bioaccumulation Data for Selected Organotin Compounds
| Compound | Organism | Endpoint | Value | Reference |
|---|---|---|---|---|
| Tri-n-propyltin oxide | Biomphalaria glabrata (snail) | LD50 | 0.05 mg/L | u-tokyo.ac.jp |
| Tributyltin acetate | Biomphalaria glabrata (snail) | LD50 | 0.1 - 0.3 mg/L | u-tokyo.ac.jp |
| Trimethyltin chloride | Artemia franciscana | BCF | 75 (at 10 mg/L Sn in water) | cpachem.com |
| Dimethyltin dichloride | Artemia franciscana | BCF | 50 (at 10 mg/L Sn in water) | cpachem.com |
| Triphenyltin (TPT) | Marine Fish | BCF | 3500 | gov.bc.ca |
| Tributyltin (TBT) | Marine Fish | BCF | 5000 | gov.bc.ca |
Methodologies for Environmental Monitoring and Risk Assessment
Accurate and sensitive analytical methods are essential for monitoring the presence of this compound in the environment and for conducting reliable risk assessments.
Environmental Monitoring: The standard approach for the analysis of organotin compounds, including TPTCl, in environmental samples (water, sediment, biota) involves several key steps:
Extraction: Organotins are extracted from the sample matrix using an organic solvent, often with the aid of a complexing agent like tropolone, especially for sediment and tissue samples. nih.govwa.gov
Derivatization: To make the organotin compounds volatile enough for gas chromatography, they are typically derivatized. A common method is ethylation using sodium tetraethylborate. inchem.orgwa.gov
Analysis: The derivatized compounds are then separated and quantified using gas chromatography (GC) coupled with a sensitive detector. wa.gov Mass spectrometry (MS) is frequently used for its high specificity and sensitivity, allowing for the identification and quantification of individual organotin species. wa.govresearchgate.net Other detectors like a flame photometric detector (FPD) can also be employed.
In many analytical procedures, this compound itself is used as a surrogate or internal standard to ensure the quality and accuracy of the analysis of other organotins like TBT. inchem.org This is because its chemical behavior is similar to the target analytes, but it is not expected to be naturally present in the samples.
Risk Assessment: The ecological risk of this compound is typically evaluated using a risk quotient (RQ) approach. inchem.orgpjoes.com The RQ is calculated by dividing the Measured Environmental Concentration (MEC) by the Predicted No-Effect Concentration (PNEC). pjoes.com
RQ = MEC / PNEC
A PNEC value represents the concentration below which adverse effects on the ecosystem are not expected. If the RQ is greater than 1, it indicates a potential risk to the environment, warranting further investigation or regulatory action. pjoes.com Human health risk assessment follows a similar principle, comparing estimated daily intake levels with tolerable daily intake (TDI) values. inchem.org The lack of extensive, specific toxicological data for this compound often necessitates using data from more well-studied organotins like TBT as a surrogate in risk assessment models, though this introduces a degree of uncertainty. inchem.org
Advanced Applications and Future Research Directions
Further Development as Pharmaceutical Intermediates
Tri-n-propyltin chloride is recognized for its role as a pharmaceutical intermediate, a building block in the synthesis of more complex and biologically active molecules. cymitquimica.comfishersci.nlchemicalbook.comthermofisher.kr The broader family of organotin compounds has demonstrated a wide range of medicinal properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. researchgate.netuobabylon.edu.iq The biological activity of organotin compounds often follows the order RSnX₃ < R₂SnX₂ < R₄Sn << R₃SnX, highlighting the significant potential of triorganotin compounds like this compound. researchgate.net
Future research is anticipated to focus on synthesizing novel organotin(IV) complexes with various biologically active ligands. researchgate.netnih.govresearchgate.net The goal is to create new therapeutic agents by combining the organotin moiety with other pharmacologically potent molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) or quinolones. researchgate.net The development of organotin complexes with enhanced cytotoxic effects against cancer cell lines is a particularly promising area of investigation. nih.govbsmiab.org For instance, certain organotin derivatives have shown significant activity against various cancer cell lines, including those for lung, breast, and colon cancer. mdpi.com
Innovations in Catalyst Design and Mechanistic Understanding
Organotin compounds, including this compound, are utilized as catalysts in various industrial processes. atamankimya.com They are particularly effective in the production of polymers like polyurethanes, polyesters, and silicones. atamankimya.comresearchgate.netafirm-group.com The catalytic activity of organotin compounds stems from their nature as Lewis acids, which can facilitate a variety of chemical transformations. rjpbcs.com
Future innovations in this area are geared towards designing more efficient and environmentally friendly organotin catalysts. bdmaee.netreaxis.com Research is focused on understanding the reaction mechanisms at a molecular level to optimize catalyst performance. tandfonline.compreprints.org This includes the development of organotin-based catalysts for new chemical transformations and the synthesis of novel polymeric materials. atamankimya.comacs.org For example, organotin-oxometalate coordination polymers have been developed for the efficient synthesis of dimethyl carbonate from CO₂ and methanol, showcasing the potential for creating valuable chemicals from greenhouse gases. acs.org The exploration of low-toxic organotin catalysts is also a key research direction, aiming to mitigate environmental concerns associated with some traditional organotin compounds. bdmaee.net
Exploration in Advanced Materials Science and Engineering
The unique properties of organotin compounds make them valuable in the field of materials science. uobabylon.edu.iq They are used as precursors for organometallic polymers, which can exhibit high thermal stability, electrical conductivity, and unique optical properties. uobabylon.edu.iq Organotin compounds also serve as heat and light stabilizers in polymers like PVC, preventing degradation and enhancing their lifespan. mdpi.com
Emerging research in this domain is centered on the synthesis of novel organotin-containing polymers with tailored properties. This includes the development of organotin polyethers, some of which are the first water-soluble organotin polymers. mdpi.com These materials have shown a wide range of biological activities, making them promising for applications in biomaterials and coatings. For instance, some organotin polymers exhibit selective inhibition of various bacteria and viruses. mdpi.com Another area of exploration is the creation of organotin-containing diblock copolymers that can self-assemble into tunable nanostructures, which could have applications in nanotechnology and advanced materials. acs.org
Emerging Research Avenues in Organotin Chemistry and its Biological Interface
The interface between organotin chemistry and biology is a rapidly evolving field of study. Researchers are investigating the biological activities of organotin compounds to understand their mechanisms of action and potential therapeutic applications. researchgate.netresearchgate.net this compound, for example, has been shown to inhibit the active transport system in Escherichia coli, suggesting a specific mode of antimicrobial action. tandfonline.com
Future research will likely delve deeper into the molecular interactions of organotin compounds with biological targets such as proteins and DNA. nih.govtandfonline.com Understanding these interactions is crucial for designing organotin-based drugs with high efficacy and selectivity. nih.gov The study of the structure-activity relationship of different organotin compounds is also a key focus, aiming to identify the structural features that confer specific biological activities. researchgate.netnih.gov For example, studies have shown that the nature of the organic groups attached to the tin atom significantly influences the biological properties of the compound. researchgate.netmdpi.com
Q & A
Q. Table 1. Comparative Toxicity of Triorganotin Compounds
| Compound | Target Organism | LC (µg/L) | Mechanism | Reference |
|---|---|---|---|---|
| Tri--propyltin chloride | Gram-negative bacteria | 0.5–2.0 | Membrane disruption | |
| Triethyltin chloride | Mammals | 10–15 | Neurotoxicity | |
| Tributyltin chloride | Fish | 1.0–5.0 | Endocrine disruption |
Q. Table 2. Recommended Analytical Techniques
| Technique | Application | Detection Limit | Key Considerations |
|---|---|---|---|
| GC-MS | Environmental speciation | 0.1 ng/L | Derivatization required |
| ICP-MS | Total tin quantification | 0.01 µg/L | Limited speciation |
| NMR (Sn) | Structural elucidation | 1 mM | Requires high purity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
